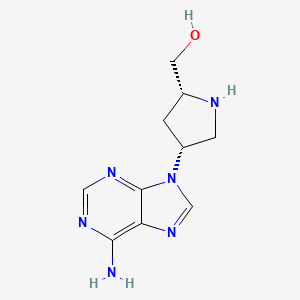

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.

Preparation Methods

The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections.

Industry: The compound can be used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .

Comparison with Similar Compounds

cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:

Acyclovir: Used as an antiviral drug, particularly against herpes viruses.

Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

Ribavirin: A broad-spectrum antiviral medication. The uniqueness of this compound lies in its specific structure, which may confer distinct antiviral properties and mechanisms of action compared to these similar compounds .

Biological Activity

Cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to adenosine, a nucleoside that plays crucial roles in various physiological processes. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential, particularly in oncology and cardiology.

The compound can be characterized by its IUPAC name, which highlights its structural components. The molecular formula is C10H13N5O4, with a molecular weight of approximately 267.24 g/mol. Its structure includes a purine base linked to a prolinol moiety, suggesting potential interactions with biological targets similar to those of adenosine.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. A notable study evaluated the anticancer effects of a related compound, showing an IC50 value of 3.1 µM against colon cancer cell lines (DLD-1 and HT-29), which suggests that this compound may also possess comparable antitumor activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| MM-129 | DLD-1 | 3.1 |

| 5-FU | DLD-1 | >10 |

| RSC | DLD-1 | >10 |

The mechanism through which this compound exerts its effects appears to involve modulation of kinase activity and apoptosis pathways. The activation of Bruton’s tyrosine kinase (BTK) has been implicated in the anticancer mechanisms observed in related compounds, suggesting a potential pathway for therapeutic intervention .

Cardiovascular Effects

In addition to its anticancer properties, compounds similar to this compound have been shown to influence cardiovascular functions. For example, adenosine is known to modulate heart rate and vascular tone through its action on adenosine receptors, particularly the A1 receptor, which can lead to antiarrhythmic effects . This suggests that this compound may also exhibit cardiovascular benefits.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic implications of purine derivatives:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that purine derivatives could significantly reduce cell viability and induce apoptosis through multiple pathways, including the inhibition of specific kinases .

- Cardiovascular Applications : Research involving adenosine analogs has shown promising results in managing supraventricular tachycardia by enhancing AV node conduction through receptor-mediated pathways .

Properties

CAS No. |

135042-28-3 |

|---|---|

Molecular Formula |

C10H14N6O |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |

InChI Key |

LIMGOFPYHUEMJW-RNFRBKRXSA-N |

Isomeric SMILES |

C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.